

Navigating the Nuances of SRT2104 Administration: A Technical Guide to Food Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SRT 2104

Cat. No.: B1681106

[Get Quote](#)

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the significant impact of food on the absorption and exposure of SRT2104, a selective SIRT1 activator. Understanding and controlling for this variable is critical for ensuring the consistency and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in SRT2104 exposure in our preclinical studies. What could be the primary cause?

A1: One of the most critical factors influencing SRT2104 exposure is the presence or absence of food at the time of administration. Clinical studies have demonstrated a substantial "food effect," with co-administration of SRT2104 with a meal leading to up to a four-fold increase in plasma exposure (AUC) compared to administration in a fasted state.^{[1][2]} Inconsistent feeding schedules or variations in meal composition can therefore lead to high variability in pharmacokinetic profiles.

Q2: What is the recommended approach for administering SRT2104 to maximize exposure and ensure consistency?

A2: To maximize and standardize exposure, it is recommended to administer SRT2104 in a fed state.[2] For optimal consistency, a standardized meal should be provided at a consistent time before dosing in all experimental subjects. The composition of the meal can also play a role; therefore, using a consistent diet throughout the study is crucial.

Q3: We administered SRT2104 with a liquid nutritional supplement, but did not observe the expected increase in exposure. Why might this be?

A3: This is a critical observation that has been noted in clinical research. While a standard solid meal has been shown to significantly increase SRT2104 absorption, a study in type 2 diabetic patients using a liquid meal (Ensure®) did not show the anticipated food effect.[3] The reasons are not fully elucidated but may be related to differences in gastric emptying time and the physicochemical interactions of SRT2104 with solid versus liquid food matrices.[3] This highlights the importance of the meal's physical form in influencing absorption.

Q4: How does food intake affect the bioavailability of SRT2104?

A4: SRT2104 has a relatively low mean oral bioavailability of approximately 14% in the fasted state.[1][2] The presence of food can significantly enhance this bioavailability. The exact mechanism is not fully understood but is likely related to increased solubility of the compound in the presence of dietary fats and bile salts, as well as potentially altered gastrointestinal transit time.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High inter-subject variability in pharmacokinetic (PK) data	Inconsistent feeding status (some subjects fed, others fasted) at the time of dosing.	Standardize the feeding protocol. Administer SRT2104 to all subjects in a fed state using a consistent, standardized meal.
Lower than expected SRT2104 plasma concentrations	Administration in a fasted state.	Administer SRT2104 with a meal to leverage the food effect and increase exposure. [2]
Inconsistent results when using a liquid meal to induce the food effect	The physical form of the meal (liquid vs. solid) may not be optimal for enhancing SRT2104 absorption.[3]	If feasible and appropriate for the experimental model, switch to a standardized solid meal. If a liquid meal is necessary, maintain consistency but be aware that the food effect may be diminished or absent.
Dose-dependent but sub-proportional increase in exposure	This is an inherent characteristic of SRT2104's pharmacokinetics.[1][2]	Be aware of this property when designing dose-ranging studies. Doubling the dose will not necessarily result in a doubling of the plasma exposure.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of SRT2104 under fed and fasted conditions.

Table 1: Impact of Food on SRT2104 Pharmacokinetic Parameters

Parameter	Fasted State	Fed State	Fold-Increase	Reference
AUC(0,t) (dose-normalized)	1.2	4.4	~3.7x	[2]
Cmax	Varies	Up to 4-fold increase	~4x	[1][2]
Bioavailability	~14%	Not explicitly stated, but significantly increased	-	[1][2]

Experimental Protocols

Protocol: Food-Effect Pharmacokinetic Study

This protocol is based on methodologies described in clinical studies to assess the impact of food on SRT2104 absorption.[2]

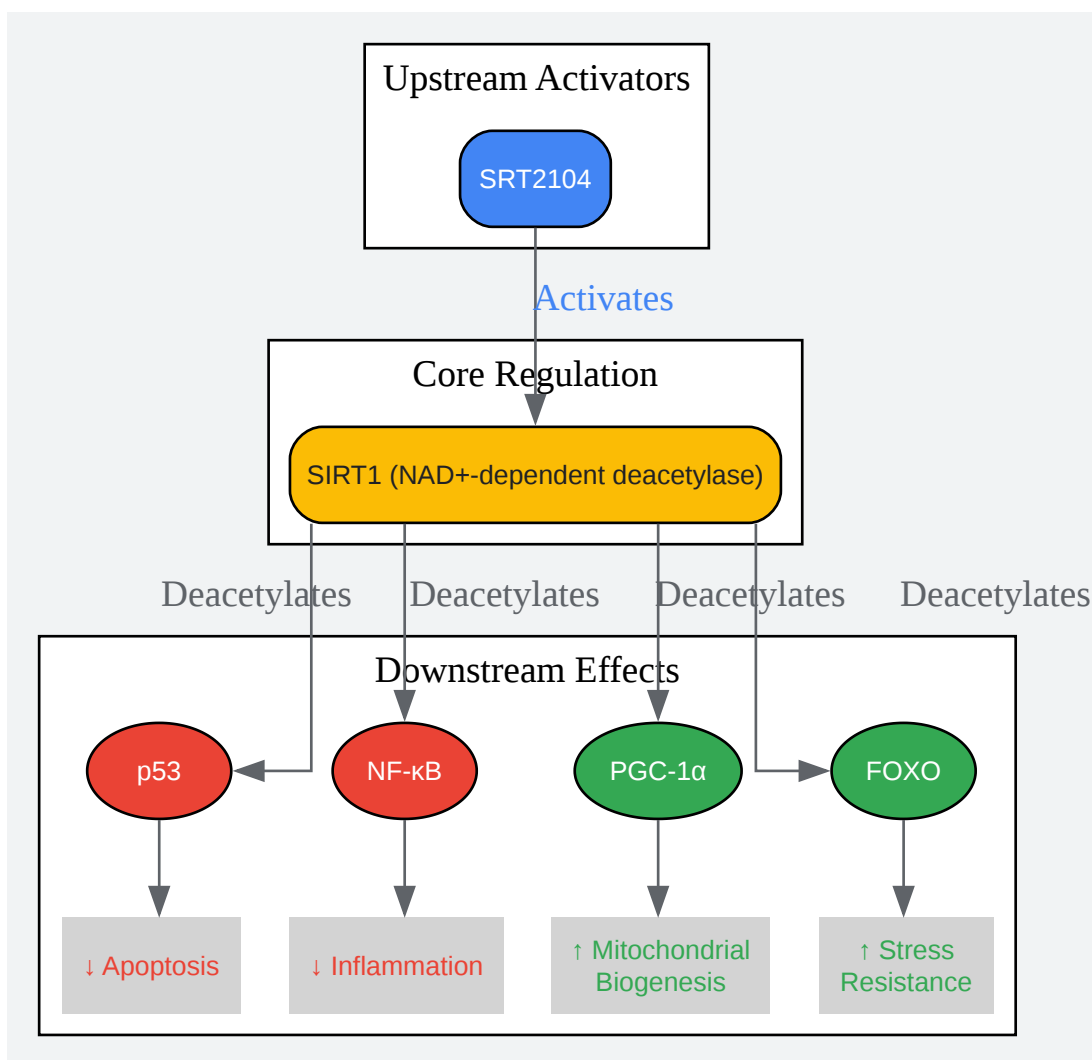
- **Subject Allocation:** Randomly assign subjects to either a "Fed" or "Fasted" group in a crossover design. Ensure an adequate washout period between treatments.
- **Fasted Condition:** Subjects should fast overnight for at least 10 hours before administration of SRT2104. Water is permitted ad libitum.
- **Fed Condition:**
 - Provide a standardized, high-fat meal. An example from a clinical trial is a meal of 602 kcal with the following composition: 18.3% protein, 30.4% fat, and 45.3% carbohydrates.[2]
 - Administer SRT2104 orally approximately 30 minutes after the subject begins to consume the meal.
- **Dosing:** Administer the desired dose of SRT2104 (e.g., 0.5 g or 2.0 g) as the appropriate formulation (e.g., capsule or suspension).[2]

- **Pharmacokinetic Sampling:** Collect blood samples at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose) to determine the plasma concentration of SRT2104.
- **Data Analysis:** Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for both fed and fasted states. Compare the parameters to quantify the food effect.

Visualizations

SRT2104 Mechanism of Action: SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1, the target of SRT2104, in regulating cellular processes.

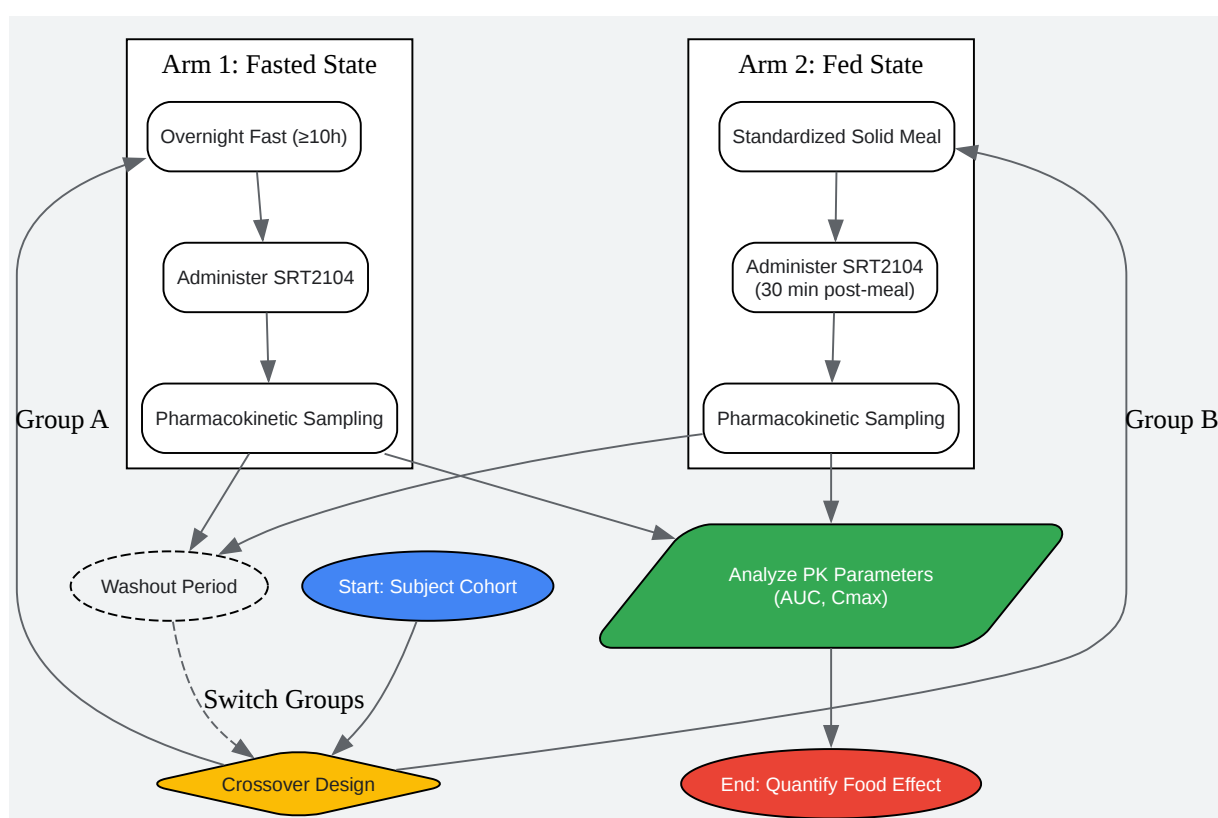


[Click to download full resolution via product page](#)

Caption: SRT2104 activates SIRT1, leading to deacetylation of downstream targets.

Experimental Workflow: Food Effect Study

The following workflow outlines the key steps in a typical food effect study for SRT2104.



[Click to download full resolution via product page](#)

Caption: Crossover study design to assess the impact of food on SRT2104 pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Nuances of SRT2104 Administration: A Technical Guide to Food Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#addressing-the-impact-of-food-on-srt-2104-absorption-and-exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com